molecular formula C6H11ClO2S B2654358 3,3-Dimethylcyclobutane-1-sulfonyl chloride CAS No. 1936056-10-8

3,3-Dimethylcyclobutane-1-sulfonyl chloride

Cat. No.: B2654358
CAS No.: 1936056-10-8
M. Wt: 182.66
InChI Key: QEOBYXOZSIQDRK-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C6H11ClO2S. It is a sulfonyl chloride derivative of 3,3-dimethylcyclobutane, characterized by the presence of a sulfonyl chloride group attached to the cyclobutane ring. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylcyclobutane-1-sulfonyl chloride typically involves the reaction of 3,3-dimethylcyclobutanol with thionyl chloride (SOCl2). The reaction proceeds under reflux conditions, where the alcohol group is converted into a sulfonyl chloride group. The general reaction scheme is as follows:

3,3-Dimethylcyclobutanol+SOCl23,3-Dimethylcyclobutane-1-sulfonyl chloride+HCl+SO2\text{3,3-Dimethylcyclobutanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 3,3-Dimethylcyclobutanol+SOCl2​→3,3-Dimethylcyclobutane-1-sulfonyl chloride+HCl+SO2​

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylcyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can yield sulfonic acids or sulfonates under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

3,3-Dimethylcyclobutane-1-sulfonyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: As a reagent for introducing sulfonyl groups into organic molecules, facilitating the synthesis of sulfonamides, sulfonate esters, and other derivatives.

    Medicinal Chemistry: In the development of pharmaceuticals, where sulfonyl chloride derivatives are used as intermediates in the synthesis of biologically active compounds.

    Material Science: In the modification of polymers and other materials to enhance their properties, such as thermal stability and chemical resistance.

    Chemical Biology:

Mechanism of Action

The mechanism of action of 3,3-Dimethylcyclobutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion). The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-sulfonyl chloride: Lacks the dimethyl substitution on the cyclobutane ring.

    3,3-Dimethylcyclobutane-1-sulfonic acid: The sulfonyl chloride group is replaced by a sulfonic acid group.

    3,3-Dimethylcyclobutane-1-sulfonamide: The sulfonyl chloride group is replaced by a sulfonamide group.

Uniqueness

3,3-Dimethylcyclobutane-1-sulfonyl chloride is unique due to the presence of both the cyclobutane ring and the sulfonyl chloride group. The dimethyl substitution on the cyclobutane ring provides steric hindrance, influencing the compound’s reactivity and stability. This structural feature distinguishes it from other sulfonyl chloride derivatives and contributes to its specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

3,3-dimethylcyclobutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2S/c1-6(2)3-5(4-6)10(7,8)9/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOBYXOZSIQDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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